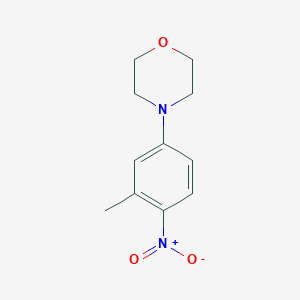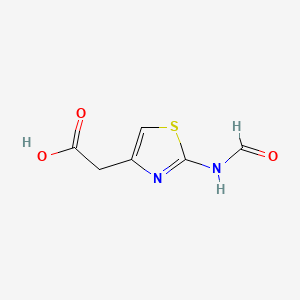
8-bromo-3,4-dihydro-2H-naphthalen-1-one
Vue d'ensemble
Description
8-Bromo-3,4-dihydro-2H-naphthalen-1-one is a chemical compound with the molecular weight of 225.08 . It is a useful halogenated organic reagent in various syntheses .
Synthesis Analysis
The synthesis of 8-Bromo-3,4-dihydro-2H-naphthalen-1-one can be achieved from 8-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ol .Molecular Structure Analysis
The linear formula of 8-Bromo-3,4-dihydro-2H-naphthalen-1-one is C10H9BrO .Applications De Recherche Scientifique
Basic Information
The compound “8-bromo-3,4-dihydro-2H-naphthalen-1-one” is also known as “8-bromo-3,4-dihydronaphthalen-1(2h)-one”. It has the molecular formula C10H9BrO .
Chemical Properties
This compound is a solid at room temperature and is stored in an inert atmosphere .
Biochemical Reagent
“3,4-Dihydronaphthalen-1(2H)-one”, the non-brominated version of this compound, is used as a biochemical reagent . It can be used as a biological material or organic compound for life science related research .
Halogenated Organic Reagent
The “8-bromo-3,4-dihydro-2H-naphthalen-1-one” is a useful halogenated organic reagent in various syntheses . Halogenated organic compounds are often used in organic synthesis due to their reactivity.
Safety And Hazards
The compound is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Category 3). It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray of the compound. In case of skin contact, wash with plenty of water. If inhaled, remove the person to fresh air and keep comfortable for breathing .
Propriétés
IUPAC Name |
8-bromo-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1,3,5H,2,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIYWCGZFCFYCIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1)C(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70463027 | |
| Record name | 8-bromo-3,4-dihydro-2H-naphthalen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70463027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-bromo-3,4-dihydro-2H-naphthalen-1-one | |
CAS RN |
651735-60-3 | |
| Record name | 8-bromo-3,4-dihydro-2H-naphthalen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70463027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 651735-60-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![4-(7-Bromo-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B1338960.png)


